molecular formula C13H13Cl2N3OS B11469276 2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole

2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole

Cat. No.: B11469276
M. Wt: 330.2 g/mol
InChI Key: OOFGOWHAAIJFTN-NSHDSACASA-N
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Description

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(PYRROLIDIN-2-YL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(PYRROLIDIN-2-YL)-1,3,4-OXADIAZOLE typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with hydrazine hydrate to form the oxadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(PYRROLIDIN-2-YL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the chlorophenyl ring .

Scientific Research Applications

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(PYRROLIDIN-2-YL)-1,3,4-OXADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(PYRROLIDIN-2-YL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-5-(PYRROLIDIN-2-YL)-1,3,4-OXADIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H13Cl2N3OS

Molecular Weight

330.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H13Cl2N3OS/c14-9-4-3-8(10(15)6-9)7-20-13-18-17-12(19-13)11-2-1-5-16-11/h3-4,6,11,16H,1-2,5,7H2/t11-/m0/s1

InChI Key

OOFGOWHAAIJFTN-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1CC(NC1)C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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